molecular formula C8H7ClF2O B6293755 1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene CAS No. 2379322-04-8

1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene

Cat. No. B6293755
CAS RN: 2379322-04-8
M. Wt: 192.59 g/mol
InChI Key: DOYHGWWJEVNSHF-UHFFFAOYSA-N
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Description

“1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene” is a chemical compound with the molecular formula C8H7ClF2O and a molecular weight of 192.59 . It is a derivative of benzene, which is a colorless and flammable liquid with a sweet smell .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters. Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques like ¹H NMR Spectra and Interpretation . The ¹H NMR spectrum can provide information about the number of protons to which the signal corresponds, which is useful in understanding the structure of the compound .


Chemical Reactions Analysis

The chemical reactions of benzene derivatives like “this compound” can involve nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups can substantially enhance the rate of substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 192.59 and a molecular formula of C8H7ClF2O . It is stored at room temperature .

Future Directions

Future research could explore the catalytic protodeboronation of pinacol boronic esters, which is a valuable but underdeveloped transformation . This could open up new possibilities for the synthesis of compounds like “1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene”.

properties

IUPAC Name

1-chloro-2,4-difluoro-5-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-12-4-5-2-6(9)8(11)3-7(5)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYHGWWJEVNSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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